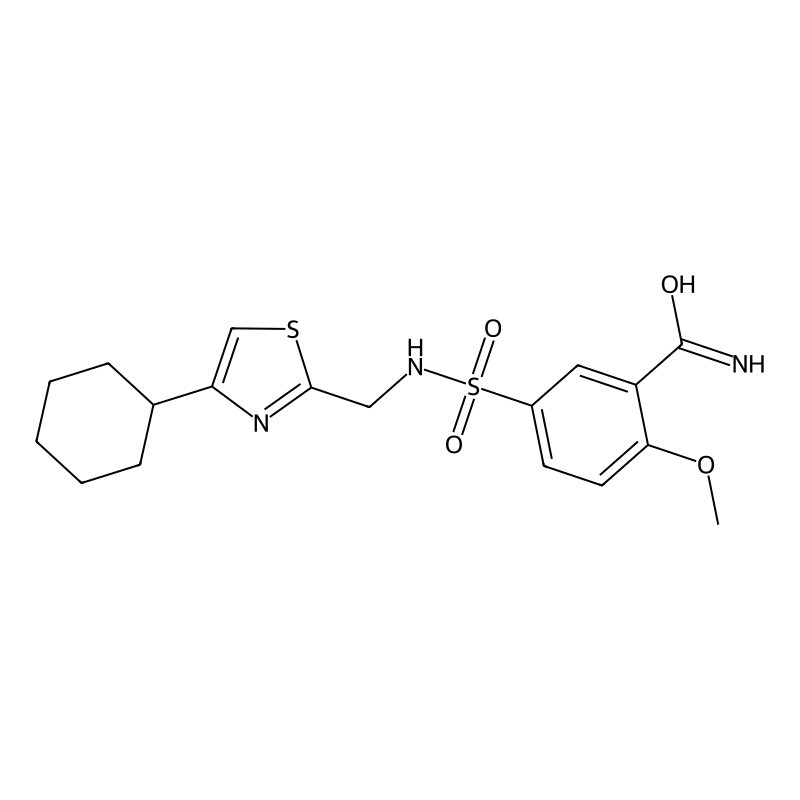

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a synthetic compound characterized by a complex structure that includes a thiazole ring, a methoxybenzamide moiety, and a sulfamoyl group. Its molecular formula is , and it features multiple functional groups that contribute to its chemical properties and biological activities. The compound is primarily studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The sulfamoyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.

- Reduction: The thiazole ring can undergo reduction, altering its electronic properties and reactivity.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

Research indicates that 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in cellular processes. It has shown potential in:

- Antimicrobial Activity: The compound may possess properties that inhibit bacterial growth, making it a candidate for antibiotic development.

- Anti-inflammatory Effects: Preliminary studies suggest that it could modulate inflammatory pathways, providing benefits in conditions like arthritis.

- Anticancer Properties: There is emerging evidence that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms.

The synthesis of 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide typically involves several key steps:

- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfamoylation: The introduction of the sulfamoyl group can be performed using sulfamic acid derivatives or sulfuryl chloride.

- Amidation: The final step involves coupling the thiazole derivative with the methoxybenzamide under suitable conditions (e.g., using coupling agents like EDC or DCC).

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide include:

- Pharmaceutical Development: As a lead compound for developing new antibiotics or anti-inflammatory drugs.

- Research Tool: In biochemical studies to explore enzyme inhibition mechanisms and cellular signaling pathways.

- Therapeutic Agent: For treating infections or inflammatory diseases based on its biological activity profile.

Interaction studies are crucial for understanding the pharmacodynamics of 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide. These studies typically focus on:

- Protein Binding: Assessing how well the compound binds to plasma proteins, which affects its bioavailability.

- Enzyme Interactions: Evaluating its inhibitory effects on specific enzymes, such as phosphatidylinositol 4-kinase beta, which may play roles in cancer and inflammation.

- Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent effects on cellular metabolism.

Several compounds share structural similarities with 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-chloro-3-sulfamoylphenethyl)benzamide | Contains a chloro group and phenethyl moiety | Potentially higher antimicrobial activity |

| 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide | Similar methoxy and sulfamoyl groups | Enhanced anti-inflammatory effects |

| N-(5-{4-chloro-3-hydroxyphenyl}-4-methylthiazol-2-yl)acetamide | Thiazole ring with hydroxyl substitution | Different pharmacokinetic profile |

These compounds highlight the unique structural aspects of 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide while also showcasing variations that may influence their biological activities and therapeutic potentials.